molecular formula C13H11NO3 B6153856 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid CAS No. 1891675-22-1

3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B6153856
CAS No.: 1891675-22-1
M. Wt: 229.2
InChI Key:
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Description

3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid is a complex organic compound that features an indene moiety fused with an oxazole ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the indene derivative, followed by the formation of the oxazole ring through cyclization reactions. The final step involves the introduction of the carboxylic acid group under controlled conditions. Specific reagents and catalysts are used at each stage to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Advanced techniques like continuous flow synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,3-dihydro-1H-inden-4-yl)-1,2-oxazole-5-carboxylic acid is unique due to the presence of both an indene and an oxazole ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

1891675-22-1

Molecular Formula

C13H11NO3

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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